Lipophilicity Differentiation vs. PA-9
The furan-2-ylmethyl substituent in the title compound confers a predicted LogP of 1.45, significantly lower than the LogP expected for the imidazole-ethyl analog PA-9. Chemsrc computed the LogP for the title compound at 1.45, while PA-9's LogP is estimated at 0.8–1.0 based on its imidazole-ethyl side chain . The ~0.5 LogP unit difference translates to an approximate 3‑fold differential in lipid partitioning, directly impacting passive membrane permeability and non‑specific protein binding.
LogP difference ≈0.5 units (~3‑fold lipophilicity shift)
Furan analog supports moderate lipophilicity assays; may reduce non‑specific binding
Computed values; experimental confirmation advised
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.45 |
| Comparator Or Baseline | PA-9 (imidazole-ethyl analog): estimated LogP ~0.8–1.0 |
| Quantified Difference | ~0.45–0.65 LogP units (≈3‑fold difference in lipophilicity) |
| Conditions | Computed values (Chemsrc and vendor datasheets) |
Why This Matters
A 0.5 LogP difference can shift in vitro IC₅₀ values due to altered cell penetration and off‑target binding, making the furan analog a superior choice for assays requiring moderate lipophilicity.
